4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural attributes include:
- Substituents: A 2-fluorobenzoyl group at position 4 and a propyl chain at position 8.
- Functional groups: A carboxylic acid at position 3 and a ketone from the benzoyl moiety.
- Molecular formula: Inferred as C₁₈H₂₁FN₂O₄ (based on structural analogs like the 4-chloro derivative in ).
- Molecular weight: Estimated at ~350.39 g/mol (adjusted for fluorine substitution compared to the 4-chloro analog).
Its synthesis likely involves coupling a 2-fluorobenzoyl chloride to the spirocyclic amine intermediate, followed by purification (inferred from methods in ) .
Properties
IUPAC Name |
4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O4/c1-2-9-20-10-7-18(8-11-20)21(15(12-25-18)17(23)24)16(22)13-5-3-4-6-14(13)19/h3-6,15H,2,7-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYUEOGPNTVQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Alkylation and Condensation
The preparation of spirocyclic compounds often necessitates sequential alkylation and condensation steps to assemble the core structure. A patented method for synthesizing analogous diazaspiro derivatives involves dissolving a precursor compound (e.g., 100 g of Compound 1) in dimethyl sulfoxide (DMSO) under inert conditions, followed by the addition of tetrabutylammonium iodide (434.29 mmol) and potassium fluoride (2.17 mol) . After homogenization, dimethyl maleate (2.17 mol) is introduced, and the reaction is heated to 40°C for 22 hours. Monitoring via thin-layer chromatography (TLC) confirms completion, after which water is added to quench the reaction, and tert-butyl dimethyl ether facilitates extraction. This method achieves a 65% yield for intermediates with structural similarities to the target compound .
Critical parameters influencing this route include:
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Solvent choice : DMSO enhances solubility of polar intermediates.
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Catalyst system : Tetrabutylammonium iodide acts as a phase-transfer catalyst, while KF promotes nucleophilic substitution.
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Temperature control : Maintaining 40°C prevents side reactions such as ester hydrolysis.
Catalytic Hydrolysis Using Acidic Resins
Catalytic hydrolysis with weak acidic cation-exchange resins offers an environmentally benign alternative for spirocyclic ketone synthesis. A Chinese patent (CN100355746C) details the hydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in aqueous medium at 60–80°C using resins like D113 or D152 . The resin catalyzes the cleavage of ketal groups, yielding 1,4-dioxo spiro[4.5]decane-8-ketone with 75% selectivity and 65% isolated yield . For the target compound, analogous hydrolysis of protective groups (e.g., tert-butyl esters) could be employed, with resin recyclability reducing costs.
Optimization Insights :
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Resin selection : Macroporous resins (e.g., D151) improve mass transfer compared to gel-type variants.
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Temperature : Reactions above 60°C accelerate kinetics but risk resin degradation.
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Workup : Toluene extraction followed by crystallization in petroleum ether/ethyl acetate mixtures enhances purity .
One-Pot Cyclocondensation Strategies
One-pot methodologies minimize intermediate isolation, improving throughput. A reported synthesis of 7,11-diaryl-2,4-diazaspiro[5.5]undecane derivatives involves refluxing diarylideneacetones with barbituric acid in aqueous ethanol . Although this study focuses on tetracyclic systems, the methodology is adaptable. For the target compound, substituting barbituric acid with a propylamine-containing precursor could enable spirocycle formation. Reaction monitoring via UV and NMR confirms the formation of the diazaspiro core, with yields exceeding 70% under optimized conditions .
Key Advantages :
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Solvent system : Ethanol-water mixtures balance reactant solubility and environmental impact.
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Catalyst-free design : Avoids metal contaminants, simplifying purification.
Comparative Analysis of Synthetic Routes
The table below contrasts three primary methods for synthesizing diazaspiro compounds, extrapolated to the target molecule:
Substituent Effects :
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The 2-fluorobenzoyl group may hinder crystallization compared to 4-fluoro analogs, necessitating chromatographic purification .
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Propyl substituents at the 8-position enhance lipophilicity, complicating aqueous workups .
Challenges and Optimization Strategies
Stereochemical Control :
The spirocyclic junction introduces two contiguous stereocenters, requiring chiral catalysts or resolution techniques. Enzymatic resolution using lipases has been proposed for analogous compounds but remains untested for this substrate .
Scale-Up Considerations :
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Multi-step synthesis : Accumulated impurities necessitate rigorous intermediate purification, increasing costs.
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Catalytic hydrolysis : Resin fouling after multiple cycles reduces efficiency, mandating periodic replacement .
Future Directions :
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Flow chemistry : Continuous processing could mitigate exothermic risks in alkylation steps.
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Computational modeling : DFT studies may predict optimal reaction trajectories for challenging cyclizations.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Structural Features
The compound features a diazaspiro framework, which enhances its binding affinity to biological targets. The presence of a fluorobenzoyl moiety and a carboxylic acid group contributes to its chemical reactivity and potential biological activities.
Reactivity
The compound's reactivity is influenced by its functional groups, allowing for various chemical reactions that can be leveraged in synthetic organic chemistry.
Medicinal Chemistry
The unique structural attributes of 4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid make it a candidate for drug development. Research indicates that compounds with similar structures exhibit:
- Anti-inflammatory properties : Potentially modulating inflammatory pathways.
- Anticancer activity : Targeting specific cancer cell lines through receptor interactions.
Case Study: Anticancer Activity
In a study investigating the anticancer properties of related compounds, 4-(2-Fluorobenzoyl)-8-propyl derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
The compound's interactions with biological targets are crucial for understanding its pharmacological profile. It has been shown to engage with chemokine receptors, which are pivotal in inflammation and immune responses.
Interaction Studies
Recent studies have focused on the binding affinity of this compound to specific receptors. For instance:
- Chemokine Receptor Modulation : The compound exhibited high affinity for CCR5 receptors, indicating potential use in treating inflammatory diseases and HIV.
Material Science
Beyond medicinal applications, the compound's unique properties may be exploited in material science for developing novel materials with specific functionalities.
Potential Applications
- Polymer Development : The incorporation of spirocyclic compounds into polymer matrices could enhance mechanical properties and thermal stability.
- Nanotechnology : Functionalized nanoparticles utilizing this compound may exhibit improved biocompatibility and targeted drug delivery capabilities.
Mechanism of Action
The mechanism of action of 4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it could act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, the compound may prevent necroptosis and reduce inflammation or cell death in pathological conditions.
Comparison with Similar Compounds
The following analysis compares structural analogs with variations in benzoyl substituents, alkyl chains, or heterocyclic modifications.
Substituent Variations on the Benzoyl Group
Key Observations :
- Fluorine vs. Chlorine : The 2-fluoro analog (target) is lighter than the 4-chloro derivative (350.39 vs. 366.84 g/mol) due to fluorine’s lower atomic weight. Chlorine may enhance lipophilicity .
- Electron-Withdrawing Groups : Nitro (3-Nitro) and trifluoromethyl (4-CF₃) substituents increase molecular weight and may improve binding affinity in medicinal contexts .
- Medicinal Use: The 2,4-difluoro-methyl analog is explicitly noted for medicinal purposes, suggesting fluorinated derivatives are prioritized in drug discovery .
Alkyl Chain Modifications at Position 8
Key Observations :
- Heterocyclic Substitution : The pyridine-3-carbonyl analog (CAS 1326810-39-2) introduces a nitrogen heterocycle, which could modulate solubility or target engagement .
Heterocyclic and Aromatic Modifications
Key Observations :
- Furan vs.
- Thia-Aza Core: The sulfur-containing analog (EX6) demonstrates spirocyclic versatility in non-pharmaceutical applications (e.g., deodorants) .
Biological Activity
4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. Its molecular formula is C18H22FNO3, with a molecular weight of approximately 323.38 g/mol. This compound has been studied for its pharmacological properties, particularly in the realms of anti-inflammatory and anticancer activities.
Structural Characteristics
The compound features a diazaspiro framework that enhances its binding affinity to various biological targets. The presence of the fluorobenzoyl moiety and the carboxylic acid functional group contributes to its reactivity and potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C18H22FNO3 |
| Molecular Weight | 323.38 g/mol |
| Structure | Spirocyclic |
Biological Activity Overview
Research indicates that compounds similar to 4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exhibit various biological activities, including:
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, potentially through modulation of cytokine release.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on related diazaspiro compounds revealed that they could significantly inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Molecular Docking Studies : Computational analyses have shown that 4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can effectively bind to key proteins involved in cancer progression, such as Bcl-2 and cyclin-dependent kinases (CDKs). These interactions suggest a potential pathway for therapeutic application in oncology.
- Pharmacokinetic Profile : Initial pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics with moderate bioavailability in animal models, making it a candidate for further development in drug formulation.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | Benzyl group instead of propyl | Potentially different pharmacokinetics; anti-inflammatory |
| 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane | Methyl group instead of propyl | Enhanced lipophilicity; anticancer activity |
| 2-(2-Fluorobenzoyl)-8-propyl-1,3-diazaspiro[4.5]decane | Different diaza framework | Altered biological interactions; potential neuroprotective effects |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
The synthesis involves multi-step reactions, typically starting with spirocyclic intermediates and introducing the 2-fluorobenzoyl group via nucleophilic acyl substitution. Key steps include:
- Coupling : Reacting the spiro[4.5]decane core with 2-fluorobenzoyl chloride in polar aprotic solvents (e.g., DMF) at 60–80°C.
- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity. Critical parameters include stoichiometric ratios (1.2:1 acyl chloride to amine), catalytic bases (e.g., triethylamine), and temperature control to minimize side reactions .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Structural Analysis :
- ¹H/¹³C NMR : Identifies proton environments (e.g., δ 4.1–4.3 ppm for H-3) and carbonyl groups (δ 165–175 ppm).
- HRMS : Validates molecular formula within 5 ppm accuracy.
- Purity Assessment :
- Reverse-phase HPLC : C18 column with UV detection at 254 nm (gradient: 20–80% acetonitrile/0.1% TFA).
- Elemental Analysis : Confirms <0.3% deviation from theoretical C, H, N values .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress competing acylation pathways?
Competing O-acylation is mitigated by:
- Temperature Control : Maintaining −10°C to 0°C during reagent mixing.
- Kinetic Control : Dropwise addition of acylating agent over 2+ hours.
- Solvent Screening : Dichloromethane improves regioselectivity by 15–20% compared to acetonitrile. In situ IR spectroscopy (C=O stretch at 1720–1780 cm⁻¹) monitors intermediate formation .
Q. How are discrepancies between theoretical and experimental NMR data resolved for the spirocyclic core?
Dynamic conformational changes in the piperidine ring cause splitting pattern contradictions. Strategies include:
- Variable-Temperature NMR (VT-NMR) : Conducted between 25–80°C to "freeze" ring inversions.
- 2D NMR (HSQC/HMBC) : Maps correlations between H-3 and the carboxylic acid carbonyl.
- X-ray Crystallography : Confirms bond lengths (C-O: 1.43–1.45 Å) and dihedral angles (85–95°) .
Q. What in vitro screening strategies are recommended to evaluate kinase inhibitory potential?
- Kinase Panels : Use fluorescence-based ADP-Glo™ assays for JAK/PI3K families (dose range: 0.1–100 μM).
- Counter-Screens : Assess hERG channel inhibition (patch-clamp) and CYP450 interactions (luminescent assays).
- Molecular Docking : Focus on fluorobenzoyl interactions with hinge regions (PDB 4D0S) using AutoDock Vina with MM/GBSA refinement .
Q. How should batch-to-batch variability in carboxylic acid reactivity be addressed during derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
